molecular formula C8H7N3OS B2973115 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde oxime CAS No. 383147-40-8

1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde oxime

Cat. No.: B2973115
CAS No.: 383147-40-8
M. Wt: 193.22
InChI Key: QWKWBSFRUIISGJ-POHAHGRESA-N
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Description

1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde oxime is a heterocyclic compound featuring a pyrrole ring linked to a thiazole moiety via a carbon bridge, with an oxime functional group (-CH=N-OH) replacing the aldehyde oxygen. The parent aldehyde, 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde, has the empirical formula C₈H₆N₂OS and a molecular weight of 178.21 g/mol . Its oxime derivative is synthesized via the reaction of the aldehyde with hydroxylamine, a common method for oxime formation.

Properties

IUPAC Name

(NZ)-N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c12-10-6-7-2-1-4-11(7)8-9-3-5-13-8/h1-6,12H/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKWBSFRUIISGJ-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=NO)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=C1)/C=N\O)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821448
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminothiazole with pyrrole-2-carbaldehyde under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde oxime has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde oxime involves its interaction with various molecular targets. The thiazole and pyrrole rings can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The oxime group can also form hydrogen bonds and other interactions with biological molecules, contributing to its overall activity .

Comparison with Similar Compounds

Structural and Functional Group Analogues

The compound’s structural analogs vary in heterocyclic cores, substituents, or functional groups. Key examples include:

Compound Name Structural Features Key Differences Source
1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde Aldehyde group instead of oxime Lacks oxime’s N-OH group; lower polarity
1-Methyl-1H-pyrrole-2-carbaldehyde oxime Methyl substituent on pyrrole N-atom Replaces thiazole with methyl group
Naphthylpyrazole O-methyl oxime Pyrazole core + naphthyl + oxime ether Oxime ether (O-methyl) vs. oxime
1-(1,3-Thiazol-2-yl)thiourea Thiourea (-CS-NH₂) substituent Replaces aldehyde/oxime with thiourea

Key Observations :

  • Oxime ethers (e.g., naphthylpyrazole derivatives) exhibit antifungal activity (MIC 12.5–50 μg/mL) , suggesting that oxime functionalization may confer bioactivity.
Physicochemical Properties
Compound Name Molecular Weight (g/mol) Solubility/Stability Notes Source
1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde 178.21 Likely polar due to aldehyde/thiazole
1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde oxime ~194.21 (calculated) Increased polarity vs. aldehyde -
Naphthylpyrazole O-methyl oxime Not reported Stable under storage conditions

Key Notes:

  • Thiazole’s sulfur atom may contribute to metabolic stability in biological systems.

Biological Activity

1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde oxime (CAS No. 383147-40-8) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and other pharmacological properties.

  • Molecular Formula : C₈H₇N₃OS
  • Molecular Weight : 193.23 g/mol
  • Purity : >90% .

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in antimicrobial applications.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against various bacterial and fungal strains.

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusStrong inhibition0.0039 - 0.025 mg/mL
Escherichia coliStrong inhibition0.0039 - 0.025 mg/mL
Candida albicansModerate antifungal activityMIC values ranging from 16.69 to 78.23 µM
Fusarium oxysporumModerate antifungal activityMIC values ranging from 56.74 to 222.31 µM

The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with particularly low MIC values indicating potent efficacy .

The exact mechanism of action for this compound is not fully elucidated; however, it is believed that the thiazole and pyrrole moieties contribute to its interaction with microbial cell structures, potentially disrupting cell wall synthesis or function .

Case Studies

A notable study involved the synthesis and biological evaluation of various derivatives of pyrrole compounds, including this compound. The derivatives exhibited varying degrees of antimicrobial activity, with some showing enhanced potency due to structural modifications .

Example Case Study:

In a comparative study assessing multiple thiazole and pyrrole derivatives for their antibacterial properties:

  • The compound was tested alongside known antibiotics.
  • It showed comparable or superior activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Q & A

Q. What are the established synthetic routes for 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde oxime, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via condensation of thiazole-containing precursors with pyrrole-2-carbaldehyde derivatives. A common approach involves Vilsmeier-Haack formylation of 1-(1,3-thiazol-2-yl)-1H-pyrrole, followed by oxime formation using hydroxylamine hydrochloride. Yield optimization (e.g., 85–98%) depends on controlling reaction parameters such as temperature (60–80°C), solvent polarity (DMF or ethanol), and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this oxime derivative?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR are essential for confirming the oxime (-CH=N-OH) moiety and thiazole-pyrrole connectivity. The aldehyde proton (δ ~9.5–10.0 ppm) and oxime proton (δ ~8.5–9.0 ppm) are diagnostic .
  • IR : Stretching frequencies for C=N (1630–1670 cm1^{-1}) and N–O (930–980 cm1^{-1}) validate oxime formation .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 222.06) .

Q. What preliminary biological screening assays are recommended for assessing its antimicrobial potential?

  • Methodological Answer :
  • Broth Microdilution Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (minimum inhibitory concentration) values calculated .
  • Antifungal Activity : Use Candida albicans in agar diffusion assays. Include positive controls (e.g., fluconazole) and solvent controls to validate results .

Advanced Research Questions

Q. How can enantioselective synthesis of 5,6-dihydroindolizines be achieved using this compound as a building block?

  • Methodological Answer : The compound serves as a precursor in organocascade reactions. For example, (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyzes asymmetric Michael addition, followed by cyclization. Key steps include:
  • Reaction Optimization : Solvent (toluene), temperature (−20°C), and catalyst loading (10–20 mol%) to achieve >90% enantiomeric excess (ee) .
  • Mechanistic Insight : DFT calculations can elucidate transition states and stereoinduction pathways .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Methodological Answer :
  • Metabolic Stability : Perform hepatic microsome assays to assess oxidative metabolism. Poor in vivo activity may correlate with rapid clearance .
  • Formulation Adjustments : Use liposomal encapsulation or PEGylation to enhance bioavailability. Compare pharmacokinetic profiles (e.g., AUC, t1/2t_{1/2}) across formulations .

Q. How does the electronic nature of the thiazole ring influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Computational Analysis : Use density functional theory (DFT) to map electron density on the thiazole nitrogen. Electron-withdrawing substituents increase electrophilicity, enhancing Suzuki-Miyaura coupling yields .
  • Experimental Validation : Compare reaction rates with thiazole vs. oxazole analogs. Pd(PPh3_3)4_4/K2_2CO3_3 in dioxane (80°C) typically achieves >80% conversion .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 85% vs. 98%) for this compound?

  • Methodological Answer :
  • Parameter Screening : Use design of experiments (DoE) to identify critical variables (e.g., reaction time, solvent purity). Response surface methodology (RSM) can model optimal conditions .
  • Byproduct Analysis : LC-MS or GC-MS detects side products (e.g., over-oxidized aldehydes), guiding purification protocol adjustments .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight222.06 g/mol (HRMS)
Optimal Synthesis Yield85–98% (ethanol, 70°C)
Antimicrobial MIC (S. aureus)12.5 µg/mL (broth microdilution)
Enantiomeric Excess (ee)>90% (organocascade reaction)

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